
1-Propan-1,1,3,3,3-d5-ol(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,3-Pentadeuteriopropan-1-ol is a deuterated alcohol, meaning it contains deuterium atoms instead of the usual hydrogen atoms. This compound is a variant of propan-1-ol, where the hydrogen atoms at the 1, 3, and 3 positions are replaced with deuterium. Deuterated compounds are often used in scientific research due to their unique properties and applications in various fields.
Synthetic Routes and Reaction Conditions:
Deuteration of Propan-1-ol: The compound can be synthesized by the deuteration of propan-1-ol using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the alcohol.
Deuteration via Deuterated Reagents: Another method involves using deuterated reagents, such as deuterium oxide (D2O) or deuterated solvents, to replace the hydrogen atoms with deuterium.
Industrial Production Methods:
Large-Scale Deuteration: Industrial production of 1,1,3,3,3-pentadeuteriopropan-1-ol involves large-scale deuteration reactors where propan-1-ol is continuously fed with deuterium gas under controlled conditions.
Catalytic Deuteration: The use of catalysts like Pd/C or platinum on carbon (Pt/C) enhances the efficiency of the deuteration process, allowing for higher yields and faster reaction times.
Chemical Reactions Analysis
Oxidation: 1,1,3,3,3-Pentadeuteriopropan-1-ol can be oxidized to form deuterated propanal (1,1,3,3,3-pentadeuteriopropanal) using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form deuterated propane (1,1,3,3,3-pentadeuteropropane) using reducing agents such as lithium aluminium hydride (LiAlH4).
Substitution Reactions: It can undergo nucleophilic substitution reactions with various reagents, such as halides, to form deuterated halopropanes.
Common Reagents and Conditions:
Oxidation: Chromic acid, PCC, and mild conditions.
Reduction: LiAlH4, ether solvent, and low temperatures.
Substitution: Halides, polar aprotic solvents, and elevated temperatures.
Major Products Formed:
Deuterated Propanal: From oxidation.
Deuterated Propane: From reduction.
Deuterated Halopropanes: From substitution reactions.
Scientific Research Applications
Chemistry: Used as a deuterated solvent in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways using deuterium-labeled compounds.
Medicine: Utilized in drug development and pharmacokinetics to understand the metabolism and distribution of pharmaceuticals.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications, including materials science and chemical manufacturing.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by replacing hydrogen atoms with deuterium, which can alter the physical and chemical properties of molecules. This can affect reaction rates, stability, and biological activity.
Pathways Involved: Deuterium substitution can influence enzyme-catalyzed reactions, protein folding, and membrane permeability.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoropropan-2-ol: A fluorinated alcohol used as a solvent and reagent in organic synthesis.
Propan-1-ol: The non-deuterated form of the compound, commonly used as a solvent and in organic synthesis.
Deuterated Ethanol: Another deuterated alcohol used in NMR spectroscopy and metabolic studies.
Uniqueness: 1,1,3,3,3-Pentadeuteriopropan-1-ol is unique due to its specific pattern of deuteration, which can provide distinct advantages in scientific research and industrial applications.
Properties
Molecular Formula |
C3H8O |
|---|---|
Molecular Weight |
65.13 g/mol |
IUPAC Name |
1,1,3,3,3-pentadeuteriopropan-1-ol |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,3D2 |
InChI Key |
BDERNNFJNOPAEC-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC([2H])([2H])O |
Canonical SMILES |
CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



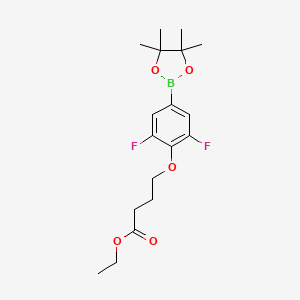
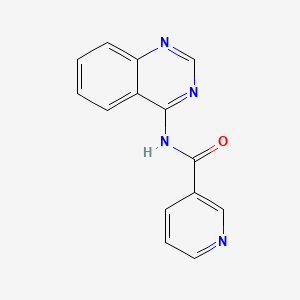
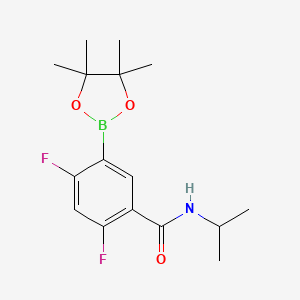
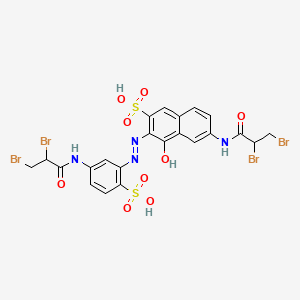
![11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one;methanesulfonic acid](/img/structure/B15341755.png)
![[1,4]Oxazino[4,3-a]quinoxaline,1,2,4,4a,5,6-hexahydro-(9ci)](/img/structure/B15341756.png)



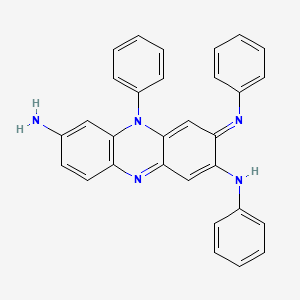


![2-[2-(3-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B15341816.png)
